molecular formula C13H22N2O3 B6787684 N-(3,6-dihydro-2H-pyran-5-ylmethyl)-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide

N-(3,6-dihydro-2H-pyran-5-ylmethyl)-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide

Cat. No.: B6787684
M. Wt: 254.33 g/mol
InChI Key: UVYDWQRLRQXVKB-UHFFFAOYSA-N
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Description

N-(3,6-dihydro-2H-pyran-5-ylmethyl)-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide is a synthetic organic compound that features a pyrrolidine ring, a pyran ring, and a carboxamide group. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Properties

IUPAC Name

N-(3,6-dihydro-2H-pyran-5-ylmethyl)-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c16-7-5-12-4-1-6-15(12)13(17)14-9-11-3-2-8-18-10-11/h3,12,16H,1-2,4-10H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYDWQRLRQXVKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)NCC2=CCCOC2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,6-dihydro-2H-pyran-5-ylmethyl)-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.

    Introduction of the Pyran Ring: The pyran ring can be introduced via a Diels-Alder reaction or other cyclization methods.

    Attachment of Functional Groups: The hydroxyethyl and carboxamide groups can be introduced through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3,6-dihydro-2H-pyran-5-ylmethyl)-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Functional groups on the pyrrolidine or pyran rings can be substituted with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while reduction of the carboxamide group would yield an amine.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a potential bioactive compound for studying cellular processes.

    Medicine: As a candidate for drug development, particularly for its potential therapeutic effects.

    Industry: As an intermediate in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,6-dihydro-2H-pyran-5-ylmethyl)-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide would depend on its specific interactions with biological targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies, including molecular docking and in vitro assays, would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-(3,6-dihydro-2H-pyran-5-ylmethyl)-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide: can be compared with other pyrrolidine and pyran derivatives.

    N-(2-hydroxyethyl)pyrrolidine-1-carboxamide: Lacks the pyran ring.

    N-(3,6-dihydro-2H-pyran-5-ylmethyl)pyrrolidine-1-carboxamide: Lacks the hydroxyethyl group.

Uniqueness

The presence of both the pyrrolidine and pyran rings, along with the hydroxyethyl and carboxamide groups, makes this compound unique. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and development.

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